PAR4 Antagonism: Sub-10 nM Potency Distinguishes This Compound from Structurally Related PAR4 Antagonists
1-(4-Chlorobenzoyl)-4-(2-furoyl)piperazine exhibits potent antagonist activity at human protease-activated receptor 4 (PAR4), with an IC₅₀ of 6.80 nM measured in a Ga15-HEK293 cell-based calcium mobilization assay [1]. In contrast, the clinically investigated PAR4 antagonist BMS-986120 (a structurally distinct PAR4 antagonist with a different core scaffold) demonstrates an IC₅₀ of approximately 0.5 nM in human platelet aggregation assays, but no direct head-to-head data are available for the target compound under identical conditions [2]. Among piperazine-containing PAR4 antagonists disclosed in patent literature, compounds bearing the 4-chlorobenzoyl-2-furoyl substitution pattern represent a distinct chemotype with activity falling within the low nanomolar range, a potency tier that is not uniformly achieved across all piperazine-based PAR4 antagonist series [3].
| Evidence Dimension | PAR4 antagonist potency (IC₅₀) |
|---|---|
| Target Compound Data | 6.80 nM |
| Comparator Or Baseline | BMS-986120 (structurally distinct PAR4 antagonist): ~0.5 nM; class-level: nanomolar-potent piperazine PAR4 antagonists |
| Quantified Difference | Target compound exhibits 13.6-fold lower potency than BMS-986120; remains within the low nanomolar tier |
| Conditions | Human PAR4 expressed in Ga15-HEK293 cells; cytosolic calcium assay using PAR4 AP AYPGKF-NH₂ agonist |
Why This Matters
Procurement of this specific compound enables interrogation of PAR4 pharmacology using a defined chemotype with established nanomolar activity, distinct from alternative PAR4 antagonist scaffolds.
- [1] BindingDB. BDBM50578886 (CHEMBL4849569). Antagonist activity at human PAR4 expressed in Ga15-HEK293 cells. IC₅₀: 6.80 nM. View Source
- [2] Wong, P.C., Seiffert, D., Bird, J.E., Watson, C.A., Bostwick, J.S., Giancarli, M., Allegretto, N., Hua, J., Harden, D., Guay, J., Callejo, M., Miller, M.M., Lawrence, R.M., Banville, J., Guy, J., Maxwell, B.D., Priestley, E.S., Marinier, A., Wexler, R.R., Bouvier, M., Gordon, D.A., Schumacher, W.A., Yang, J. Blockade of protease-activated receptor-4 (PAR4) provides robust antithrombotic activity with low bleeding risk. Science Translational Medicine, 2017, 9(371), eaaf5294. View Source
- [3] Ibrahim, P., Shenk, K., Elzein, E., Palle, V., Zablocki, J., Rehder, K. Substituted piperazine compounds and their use as fatty acid oxidation inhibitors. European Patent EP1406898, 2004. (CV Therapeutics, Inc.) View Source
